molecular formula C15H20ClNO B3056859 1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride CAS No. 7479-34-7

1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride

Cat. No. B3056859
CAS RN: 7479-34-7
M. Wt: 265.78 g/mol
InChI Key: MYFDXENBGZEVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound is obtained via a one-pot synthesis . The process involves adding benzaldehyde and butan-1-amine to 2-naphthol without solvent under nitrogen. The temperature is gradually raised to 120°C in one hour, and the mixture is stirred at this temperature for 10 hours .


Molecular Structure Analysis

The molecular structure of the compound is stabilized by an intra-molecular O-H⋯N hydrogen bond . The dihedral angle between the fused ring system and the phenyl ring is 78.27° . The crystal packing is characterized by helical chains of molecules linked by C-H⋯O hydrogen bonds .


Chemical Reactions Analysis

The compound is involved in Betti-type reactions . It reacts with β-aminoacrylonitriles and methyl 3-morpholinoacrylate as products of [4+2] cycloaddition of push-pull olefins to the corresponding 1,2-naphthoquinone 1-methide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.40 . It crystallizes in an orthorhombic system with cell parameters a = 10.842 (7) Å, b = 16.651 (7) Å, c = 9.787 (6) Å .

Scientific Research Applications

Catalytic Applications

1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride and its derivatives have been noted for their potential in catalysis. For instance, a derivative, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol (compoundⅠ), has been highlighted as an effective organocatalyst for asymmetric Michael addition, with the study focusing on understanding the catalyzing mechanism through 1D and 2D nuclear magnetic resonance (NMR) experiments (Cui Yan-fang, 2008).

Nonlinear Optical Properties

1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride derivatives have also been researched for their nonlinear optical properties. A study on 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol revealed its potential in optoelectronics and photonics due to its notable third-order nonlinear optical parameters, such as nonlinear refractive index, nonlinear absorption coefficient, and third-order susceptibility (M. Sreenath, I. Joe, V. Rastogi, 2018).

Fluorescent Chemosensor and Logic Gate Behavior

The compound's derivatives have also been explored for their applications in sensing and logic gate behaviors. A study on 1-((E)-(2-((2-nitrobenzyl)(2-((E)-(2-hydroxynaphthalen-1-yl)methyleneamino)ethyl)amino)ethylimino)methyl)naphthalen-2-ol (H(2)L) pointed out its high selectivity and sensitivity in detecting Zn(2+) ions and its utilization in fluorescent AND logic gate at the molecular level (R. Azadbakht, H. Keypour, 2012).

properties

IUPAC Name

1-(butylaminomethyl)naphthalen-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO.ClH/c1-2-3-10-16-11-14-13-7-5-4-6-12(13)8-9-15(14)17;/h4-9,16-17H,2-3,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFDXENBGZEVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=CC2=CC=CC=C21)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70639523
Record name 1-[(Butylamino)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride

CAS RN

7479-34-7
Record name NSC401632
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(Butylamino)methyl]naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.